2-(4-chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
2-(4-Chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a bicyclic heterocyclic compound characterized by a fused pyrrolo-isoxazole core substituted with electron-withdrawing groups (4-chlorophenyl and 4-nitrophenyl).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5/c18-10-3-7-11(8-4-10)20-14(9-1-5-12(6-2-9)21(24)25)13-15(26-20)17(23)19-16(13)22/h1-8,13-15H,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAJACOXPHJQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and research findings from various studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN3O4 |
| Molecular Weight | 373.77 g/mol |
| IUPAC Name | This compound |
| InChI Key | HTIGCRRTALNJER-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of intermediates through nitration and chlorination reactions followed by cyclization under controlled conditions. Common reagents include nitric acid and chlorinated solvents.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrrolo[3,4-d]isoxazole compounds can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound have demonstrated cytotoxic effects against breast cancer and colorectal cancer cells at micromolar concentrations .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it may inhibit bacterial growth effectively .
- Mechanism of Action : The biological activity is believed to stem from its ability to interact with specific molecular targets within cells. This includes modulation of enzyme activity involved in cell proliferation and apoptosis .
Study 1: Anticancer Evaluation
In a study assessing the anticancer properties of various pyrrolo[3,4-d]isoxazole derivatives, the compound was tested against six different cancer cell lines (e.g., Colo-205 and HCC-2988). The results indicated significant inhibition of cell growth at concentrations as low as 10 μM. The study highlighted that compounds with structural similarities to this compound showed over 40% inhibition in cell proliferation .
Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results revealed that the compound exhibited a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL against various strains .
Research Findings
Recent research has uncovered several key findings regarding the biological activity of this compound:
- Cytotoxicity : In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Efficacy : The compound's broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C17H12ClN3O5
- Molecular Weight: 373.747 g/mol
- IUPAC Name: 2-(4-chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
The structural features of this compound contribute to its reactivity and potential biological activities. The presence of both chlorophenyl and nitrophenyl groups enhances its ability to interact with biological targets.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for various chemical modifications through:
- Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce new functional groups.
- Reduction and Oxidation Reactions: The nitro groups can be reduced to amines or oxidized to form quinones, expanding the range of derivatives that can be synthesized.
Table 1: Common Reactions Involving the Compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Electrophilic Substitution | Introduction of substituents on aromatic rings | Halogenated derivatives |
| Reduction | Conversion of nitro groups to amino groups | Amino derivatives |
| Oxidation | Formation of quinones from the compound | Quinone derivatives |
Biology
The biological activity of this compound has been investigated for its potential therapeutic effects:
- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains.
- Anticancer Activity: Research has shown promising results regarding its ability to inhibit cancer cell proliferation in vitro. For instance, derivatives of this compound have been tested against breast cancer cell lines with notable cytotoxic effects.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Medicine
In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent:
- Drug Development: The unique structure allows it to interact with specific enzymes and receptors involved in disease pathways. It is being studied for applications in treating conditions such as cancer and bacterial infections.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Oncology | Targeting cancer cell growth |
| Infectious Diseases | Antimicrobial agent against resistant strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolo[3,4-d]isoxazole-dione derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.
Substituent Variations and Molecular Properties
Stereochemical Considerations
Stereoselective synthesis methods (e.g., 2a vs. cis-2a in ) highlight the importance of configuration in biological activity. The target compound’s stereochemistry (if resolved) could significantly impact its binding affinity and metabolic stability.
Q & A
Q. What are the established synthetic routes for preparing 2-(4-chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione?
- Methodological Answer : A typical synthesis involves coupling chlorophenyl and nitrophenyl precursors via a multi-step heterocyclization. For example, a diazomethane-mediated reaction in dichloromethane at low temperatures (-20°C to -15°C) can form the pyrrolo-isoxazole core, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol . Key steps include controlled temperature maintenance to avoid side reactions and solvent selection for optimal yield.
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Post-synthesis purification is critical. Column chromatography with ethyl acetate/hexane gradients resolves polar impurities, while recrystallization in 2-propanol enhances crystallinity. Structural confirmation requires NMR (¹H/¹³C) to verify substituent positions and LC-MS to confirm molecular weight. For challenging stereochemistry, X-ray crystallography or computational geometry optimization (e.g., DFT) is recommended .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Due to nitro and chloro substituents, which may pose toxicity or reactivity risks:
- Use inert gas (N₂/Ar) for moisture-sensitive steps.
- Avoid skin contact via nitrile gloves and lab coats.
- Work under fume hoods to prevent inhalation of vapors.
- Store in airtight containers at <50°C, away from ignition sources .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio) map potential energy surfaces to identify low-barrier pathways. For instance, ICReDD’s approach combines reaction path searches with machine learning to prioritize experimental conditions. Feedback loops integrate experimental data (e.g., reaction yields, byproducts) to refine computational models iteratively .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Methodological Answer : Contradictions between NMR/IR data and expected structures often arise from dynamic stereochemistry or solvent effects. Solutions include:
Q. How to design experiments assessing environmental impact or biodegradability?
- Methodological Answer : Follow OECD guidelines for ecotoxicity testing:
Q. What methodologies evaluate biological activity, such as antimicrobial potential?
- Methodological Answer : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI M07-A11). For fungal assays, follow EUCAST against C. albicans. Structure-activity relationships (SAR) can link nitro/chloro groups to electron-withdrawing effects enhancing membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
